N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide
Overview
Description
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pentafluorobenzene sulfonamide group attached to a chiral amino-diphenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide typically involves several key steps:
Formation of the Chiral Amino-Diphenylethyl Intermediate: This step often involves the reduction of a corresponding ketone or imine precursor using chiral catalysts or reagents to ensure the desired stereochemistry.
Introduction of the Pentafluorobenzene Sulfonamide Group: This can be achieved through nucleophilic substitution reactions where the amino group of the intermediate reacts with a pentafluorobenzene sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust chiral catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chiral center and the pentafluorobenzene sulfonamide group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide
- N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Uniqueness
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide stands out due to the presence of five fluorine atoms on the benzene ring, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications where high reactivity and specificity are required .
Properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F5N2O2S/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11/h1-10,18-19,27H,26H2/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFFQNROWDDLTM-RTBURBONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F5N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676884 | |
Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026785-12-5 | |
Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-(+)-N-(Pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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